1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol
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Overview
Description
1-(1-piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Antidepressant Activity Research
- Researchers synthesized several compounds structurally related to the chemical , focusing on their potential antidepressant activity. These compounds, characterized by spectral and elemental analyses, demonstrated activities similar to fluoxetine, a known antidepressant, in tests for antireserpine and anorexigenic activities (Kumar et al., 2004).
Neuroprotective Agent Development
- A related compound, identified through a structure-activity relationship program, was found to be a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound, showing promise as a neuroprotective agent, could potentially protect neurons from glutamate toxicity without the side effects commonly associated with other NMDA antagonists (Chenard et al., 1995).
Cannabinoid Receptor Research
- A novel cannabinoid receptor ligand was discovered, exhibiting partial agonist properties at cannabinoid CB1/CB2 receptors. This compound demonstrated significant antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain (de Vry et al., 2004).
Beta-Adrenoceptor Research
- CGP 20712 A, a specific β1-adrenoceptor antagonist, was developed to aid in the quantitation of β1- and β2-adrenoceptors. This compound proved to be a valuable tool in differentiating between these receptor subtypes in various tissues (Dooley et al., 1986).
Neuroleptic Agent Development
- A series of compounds, including phenyl-4-piperidinylmethanones, were synthesized and evaluated for neuroleptic activity. These compounds, displaying potent neuroleptic properties, were found to have a long duration of action, suggesting their potential use in treating psychiatric disorders (Boswell et al., 1978).
Glycine Transporter Research
- Novel glycine transporter 1 inhibitors were identified, showcasing their potential in CNS drug development. These inhibitors exhibited potent inhibitory activity and favorable pharmacokinetic profiles, representing a significant advancement in this area of research (Yamamoto et al., 2016).
properties
Product Name |
1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol |
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Molecular Formula |
C24H31F3N2O2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-piperidin-1-yl-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C24H31F3N2O2/c25-24(26,27)21-8-4-19(5-9-21)12-13-28-16-20-6-10-23(11-7-20)31-18-22(30)17-29-14-2-1-3-15-29/h4-11,22,28,30H,1-3,12-18H2 |
InChI Key |
RHHUEMKHXMZVIG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)CNCCC3=CC=C(C=C3)C(F)(F)F)O |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)CNCCC3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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